3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758390
InChI: InChI=1S/C11H20N4O/c1-4-5-15-7-9(10(12)14-15)11(16)13-6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16)
SMILES:
Molecular Formula: C11H20N4O
Molecular Weight: 224.30 g/mol

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15758390

Molecular Formula: C11H20N4O

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
IUPAC Name 3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide
Standard InChI InChI=1S/C11H20N4O/c1-4-5-15-7-9(10(12)14-15)11(16)13-6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16)
Standard InChI Key WNFBTKMDFJEXLO-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C(=N1)N)C(=O)NCC(C)C

Introduction

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered ring structure with two nitrogen atoms, an amino group, an isobutyl side chain, and a propyl group attached to the pyrazole ring. The compound's molecular formula is often reported as C10H16N4O, although some sources suggest a formula of C11H20N4O, which may indicate variations in the compound's structure or synthesis conditions .

Synthesis Methods

The synthesis of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide typically involves controlled conditions such as temperature and pH to optimize yields and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to confirm the structure of the synthesized compound.

Oncology Applications

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide may serve as a pyrazole kinase inhibitor in oncology, potentially inhibiting certain kinases involved in tumor growth and proliferation. This mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and hindering enzymatic activity.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
4-Amino-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamideSimilar pyrazole core with a methyl groupPotentially different binding affinities due to methyl substitution
5-Amino-N-isobutyl-1H-pyrazole-4-carboxamideVariation at position five on the pyrazole ringAltered biological activity profiles
4-Amino-N-propyl-pyrazole-3-carboxamidePropyl group instead of isobutylDifferences in solubility and pharmacokinetics

These compounds share structural similarities with 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide but exhibit distinct chemical and biological properties due to their specific substitution patterns.

Stability and Handling

The compound maintains stability across a range of temperatures but should be handled with care due to potential sensitivity to light and moisture.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator